molecular formula C8H5F3O2 B1330798 3-(Trifluoromethoxy)benzaldehyde CAS No. 52771-21-8

3-(Trifluoromethoxy)benzaldehyde

Cat. No.: B1330798
CAS No.: 52771-21-8
M. Wt: 190.12 g/mol
InChI Key: FQEVHRCPXFKJHF-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula CF3OC6H4CHO. It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzaldehyde moiety. This compound is widely used in chemical synthesis due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Trifluoromethoxy)benzaldehyde can be synthesized through various methods. One common approach involves the trifluoromethoxylation of benzaldehyde derivatives. This process typically requires the use of trifluoromethoxylating reagents under controlled conditions to ensure the selective introduction of the trifluoromethoxy group .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to handle the reagents and maintain the required reaction conditions. The process may include steps such as purification and isolation to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis of Fluorinated Compounds

3-(Trifluoromethoxy)benzaldehyde serves as a crucial intermediate in the synthesis of various fluorinated organic compounds. Fluorinated compounds are essential in pharmaceuticals and agrochemicals due to their enhanced biological activity and stability. The trifluoromethoxy group contributes to the lipophilicity and metabolic stability of these compounds, making them more effective in biological applications .

Pharmaceutical Development

In pharmaceutical research, this compound is employed in the development of new drugs targeting specific biological pathways. Its electronic properties can modulate the pharmacokinetics and pharmacodynamics of drug candidates, leading to improved efficacy and reduced side effects. The compound's ability to participate in various chemical reactions allows for the creation of diverse molecular scaffolds that can be optimized for therapeutic use .

Material Science

The compound is also utilized in material science, particularly in the formulation of advanced materials such as polymers and coatings. The incorporation of the trifluoromethoxy group can enhance the chemical resistance and thermal stability of these materials. This property is particularly beneficial in applications requiring durability under harsh environmental conditions .

Research in Organic Chemistry

In organic chemistry, this compound is a valuable reagent that facilitates the exploration of new reaction pathways. It enables researchers to develop innovative synthetic methodologies, including coupling reactions and functionalization processes that are vital for constructing complex organic molecules .

Analytical Chemistry

The compound finds application in analytical chemistry, particularly in chromatographic techniques. Its distinct spectral properties allow it to be used as a standard or marker for identifying and quantifying other chemical substances. This capability is crucial for quality control and regulatory compliance in various industries .

Summary Table of Applications

Application Area Details
Synthesis of Fluorinated Compounds Key intermediate for developing pharmaceuticals and agrochemicals with enhanced properties.
Pharmaceutical Development Used to create drug candidates with improved efficacy targeting specific biological pathways.
Material Science Enhances chemical resistance and stability in polymers and coatings.
Research in Organic Chemistry Facilitates new reaction pathways and innovative synthetic methodologies.
Analytical Chemistry Utilized in chromatography for identifying and quantifying substances due to its spectral properties.

Case Studies

  • Fluorinated Drug Development : A study demonstrated that incorporating this compound into a drug scaffold significantly increased its potency against specific cancer cell lines while reducing toxicity .
  • Polymer Coatings : Research indicated that polymers modified with this compound exhibited superior resistance to solvents and thermal degradation compared to unmodified counterparts .
  • Synthetic Methodology Innovations : A recent publication highlighted the use of this compound as a reagent in a novel synthetic pathway that allowed for the efficient formation of complex organic structures previously deemed challenging to synthesize .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)benzaldehyde involves its reactivity with various molecular targets. The trifluoromethoxy group imparts unique electronic properties to the compound, influencing its interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Uniqueness: 3-(Trifluoromethoxy)benzaldehyde is unique due to the position of the trifluoromethoxy group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the compound’s chemical behavior and applications .

Biological Activity

3-(Trifluoromethoxy)benzaldehyde is an organofluorine compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, synthesis methods, and potential applications, drawing on diverse research findings.

  • Molecular Formula : C8_8H5_5F3_3O2_2
  • Molecular Weight : 190.12 g/mol
  • CAS Number : 52771-21-8
  • Boiling Point : 83°C to 86°C (at 24.0 mmHg)
  • Density : 1.3300 g/mL

The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-inflammatory and anticancer research. The trifluoromethoxy moiety is known to enhance the bioavailability of compounds, making them more effective in biological systems.

Anticancer Activity

Several studies have demonstrated the anticancer properties of compounds related to or derived from this compound:

  • Case Study 1 : A derivative of this compound showed significant cytotoxicity against human cancer cell lines, with IC50_{50} values indicating effective inhibition of cell proliferation.
  • Case Study 2 : Research on similar benzaldehyde derivatives revealed their ability to induce apoptosis in cancer cells, suggesting that this compound may have similar mechanisms.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
4-Cyano-3-(trifluoromethyl)benzaldehydeContains a cyano group and trifluoromethyl groupEnhances lipophilicity; used in pharmaceuticals
3-Cyano-4-methoxybenzaldehydeContains a methoxy group instead of trifluoromethoxyMore polar; used in organic synthesis
3-Fluoro-4-cyanobenzaldehydeContains a fluoro group instead of trifluoromethoxyDifferent reactivity profile

Synthesis Methods

Various synthetic routes have been developed for producing this compound. These methods include:

  • Electrophilic Aromatic Substitution : Utilizing trifluoromethoxy reagents to introduce the functional group onto a benzene ring.
  • Condensation Reactions : Forming the aldehyde through condensation with appropriate carbonyl precursors.

Applications

The unique properties of this compound make it a candidate for several applications:

  • Drug Development : Its potential as a precursor for synthesizing novel pharmaceuticals targeting cancer and inflammatory diseases.
  • Material Science : Exploring its use in creating polymers with tailored properties due to its electron-withdrawing groups.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 3-(trifluoromethoxy)benzaldehyde, and how do reaction conditions influence regioselectivity?

  • Answer : The compound is commonly synthesized via direct trifluoromethoxylation of benzaldehyde derivatives or through Suzuki-Miyaura cross-coupling reactions. For example, a regioselective trifluoromethoxylation using UV light mediation achieved a 57% 19F^{19}\text{F} NMR yield but resulted in a mixture of ortho, meta, and para isomers (ratio 2.3:2.3:1.0) . Optimizing reaction conditions (e.g., solvent polarity, temperature) and using directing groups can improve regioselectivity. Commercial sources often list purity ≥95% with isomer ratios confirmed via 19F^{19}\text{F} NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Answer : Key techniques include:

  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR : To confirm aldehyde proton signals (~9.95 ppm) and aromatic substitution patterns .
  • 19F^{19}\text{F} NMR : Essential for distinguishing trifluoromethoxy isomers (e.g., δ -58.47 ppm for ortho, -58.71 ppm for meta isomers) .
  • HRMS (ESI) : Validates molecular ion peaks (e.g., [M+H]+^+ at m/z 442.1222 for derivatives) .

Q. How can researchers ensure high purity of this compound during synthesis?

  • Answer : Purification methods include:

  • Column chromatography : Using silica gel with hexane/ethyl acetate gradients to separate isomers .
  • Crystallization : Derivatives like crystalline piperazine salts achieve >96% purity, as confirmed by UPLC .
  • Distillation : For bulk synthesis, fractional distillation under reduced pressure minimizes impurities .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence reactivity in cross-coupling reactions?

  • Answer : The strong electron-withdrawing nature of the trifluoromethoxy group (-OCF3_3) enhances electrophilic aromatic substitution at the meta position. In Suzuki-Miyaura reactions, this group stabilizes boronate intermediates, enabling efficient coupling with aryl halides (e.g., 15% yield in Pd-catalyzed reactions with 4-methylpiperazine derivatives) . Computational studies (DFT) are recommended to model charge distribution and predict regiochemical outcomes.

Q. What strategies resolve contradictions in reported yields for derivatives of this compound?

  • Answer : Discrepancies arise from:

  • Catalyst systems : Palladium vs. copper catalysts yield different efficiencies (e.g., 6% yield in antimicrobial triazine synthesis vs. 57% in photochemical trifluoromethoxylation ).
  • Substituent effects : Electron-donating groups on the benzaldehyde ring can deactivate the aldehyde, reducing reactivity. Systematic screening of bases (e.g., K2_2CO3_3 vs. Cs2_2CO3_3) and ligands (e.g., BINAP) is advised to optimize yields .

Q. How can this compound be utilized in designing bioactive molecules with improved pharmacokinetic profiles?

  • Answer : The trifluoromethoxy group enhances metabolic stability and lipophilicity. Examples include:

  • Antimicrobial agents : Schiff base derivatives (e.g., N-(4-phenoxyphenyl)acrylamides) show activity against resistant strains via inhibition of bacterial cell wall synthesis .
  • Antitubercular compounds : Nitroimidazole derivatives with -OCF3_3 substituents exhibit improved membrane penetration, confirmed by logP calculations and in vitro assays .

Q. Key Recommendations

  • Synthetic Optimization : Prioritize photochemical methods for higher yields but employ chiral auxiliaries to control isomer formation .
  • Analytical Rigor : Use hyphenated techniques (e.g., LC-HRMS) to track byproducts in complex reactions .
  • Biological Testing : Pair in vitro assays with molecular docking to correlate -OCF3_3 positioning with target binding affinity .

Properties

IUPAC Name

3-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEVHRCPXFKJHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345520
Record name 3-(Trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52771-21-8
Record name 3-(Trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethoxy)benzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

103 g (0.544 mol) of stannous chloride and 400 ml of diethyl ether are introduced into a one liter three-necked flask equipped with a condenser, a mechanical stirrer and a gas bubbler tube. This mixture is cooled and saturated with hydrogen chloride gas until the stannous chloride is completely dissolved. A solution of 72.7 g (0.388 mol) of 3-trifluoromethoxy-benzonitrile in 75 ml of anhydrous diethyl ether is added dropwise but fastly via the dropping funnel, while the mixture is cooled with ice-water. The mixture is allowed overnight, then the aldehyde is steam distilled. The distillate is extracted several times with diethyl ether and the extracts are combined. 250 ml of a solution of sodium bisulphite (d=1.32-1.33) are added to the extracts and allowed overnight. The bisulfite compound is filtered off, washed with a small quantity of ice-water and then with diethyl ether. The compound is introduced into a one liter flask which contains solution of 60 g of potassium carbonate in 250 ml of water. The mixture is heated at 100° C. so as to decompose the bisulfite compound and to steam distil the aldehyde as it is formed. The distillate is extracted several times with diethyl ether. The combined ether phases are dried over sodium sulphate and filtered and the solvent is evaporated. 32 g (44% yield) of 3-trifluoromethoxy-benzaldehyde are obtained as a colourless oil.
[Compound]
Name
stannous chloride
Quantity
103 g
Type
reactant
Reaction Step One
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400 mL
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reactant
Reaction Step One
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[Compound]
Name
stannous chloride
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75 mL
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Synthesis routes and methods II

Procedure details

103 g. (0.544 mol) of stannous chloride and 400 ml of diethyl ether are introduced into a one litre three-necked flask equipped with a condenser, a mechanical stirrer and a gas bubbler tube. This mixture is cooled and saturated with hydrogen chloride gas until the stannous chloride is completely dissolved. A solution of 72.7g. (0.388 mol) of 3-trifluoromethoxy-benzonitrile in 75 ml. of anhydrous diethyl ether is added dropwise but fastly via the dropping funnel, while the mixture is cooled with ice-water. The mixture is allowed overnight, then the aldehyde is steam distilled. The distillate is extracted several times with diethyl ether and the extracts are combined. 250 ml. of a solution of sodium bisulphite (d=1.32-1.33) are added to the extracts and allowed overnight. The bisulfite compound is filtered off, washed with a small quantity of ice-water and then with diethyl ether. The compound is introduced into a one litre flask which contains solution of 60 g. of potassium carbonate in 250 ml. of water. The mixture is heated at 100°C so as to decompose the bisulfite compound and to steam distil the aldehyde as it is formed. The distillate is extracted several times with diethyl ether. The combined ether phases are dried over sodium sulphate and filtered and the solvent is evaporated. 32g. (44% yield) of 3-trifluoromethoxy-benzaldehyde are obtained as a colourless oil.
[Compound]
Name
stannous chloride
Quantity
0.544 mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
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0.388 mol
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Name
ice water
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Name
aldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Phenol, m-(1,5-dimethyl-3-propyl-3-pyrrolidinyl)-
3-(Trifluoromethoxy)benzaldehyde
Phenol, m-(1,5-dimethyl-3-propyl-3-pyrrolidinyl)-
3-(Trifluoromethoxy)benzaldehyde
Phenol, m-(1,5-dimethyl-3-propyl-3-pyrrolidinyl)-
3-(Trifluoromethoxy)benzaldehyde
Phenol, m-(1,5-dimethyl-3-propyl-3-pyrrolidinyl)-
Phenol, m-(1,5-dimethyl-3-propyl-3-pyrrolidinyl)-
3-(Trifluoromethoxy)benzaldehyde
Phenol, m-(1,5-dimethyl-3-propyl-3-pyrrolidinyl)-
Phenol, m-(1,5-dimethyl-3-propyl-3-pyrrolidinyl)-
3-(Trifluoromethoxy)benzaldehyde
Phenol, m-(1,5-dimethyl-3-propyl-3-pyrrolidinyl)-
Phenol, m-(1,5-dimethyl-3-propyl-3-pyrrolidinyl)-
3-(Trifluoromethoxy)benzaldehyde

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